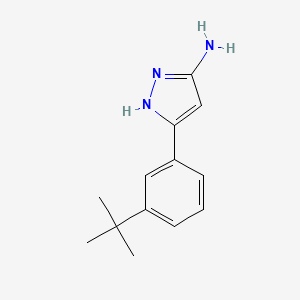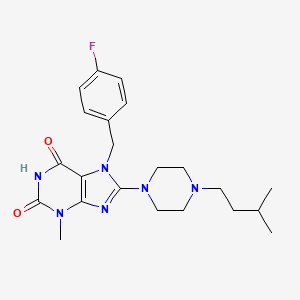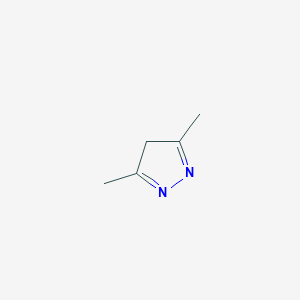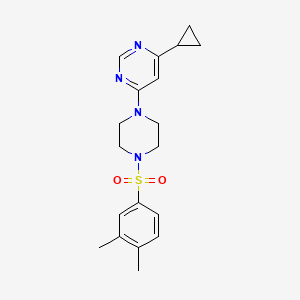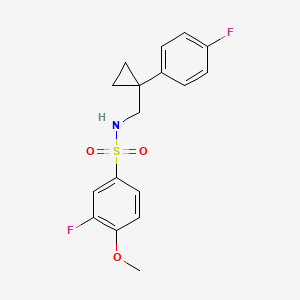![molecular formula C19H21ClN2O4S B2710493 5-chloro-2-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide CAS No. 921908-79-4](/img/structure/B2710493.png)
5-chloro-2-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a complex organic molecule with several functional groups. It contains a benzenesulfonamide moiety, which is a common feature in many pharmaceutical drugs due to its bioactive properties . It also has a tetrahydrobenzo[b][1,4]oxazepin ring, which is a type of seven-membered heterocyclic compound containing oxygen and nitrogen .
Molecular Structure Analysis
The molecule contains a seven-membered heterocyclic ring, which likely adopts a puckered conformation to relieve ring strain . The presence of multiple functional groups, including the sulfonamide and the chloro groups, suggests that this compound could participate in a variety of chemical reactions .Scientific Research Applications
Environmental Monitoring
Benzothiazole, benzotriazole, and benzenesulfonamide derivatives, including compounds similar to the one , are widely used in industrial and household applications. Consequently, their presence in environmental samples such as outdoor air particulate matter has been a subject of study. For instance, a method based on gas chromatography-mass spectrometry (GC-MS) combined with pressurized liquid extraction (PLE) has been developed to determine these compounds in particulate matter of outdoor air samples. This method facilitates the detection of such contaminants at very low concentration levels, aiding in environmental monitoring and human exposure assessment (Maceira, Marcé, & Borrull, 2018).
Photodynamic Therapy for Cancer Treatment
Benzenesulfonamide derivatives have been explored for their application in photodynamic therapy, a treatment modality for cancer. Research on zinc phthalocyanine substituted with benzenesulfonamide derivative groups has shown promising properties for such applications. These compounds demonstrate good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, crucial for Type II mechanisms in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Synthesis and Applications in Pharmaceutical Research
Compounds with benzenesulfonamide moiety have been synthesized for potential applications in pharmaceutical research. For example, novel benzenesulfonamides bearing 2,5-disubstituted-1,3,4-oxadiazole moiety have been synthesized and screened for antimicrobial and anti-HIV activity. The structure-activity relationship of these compounds provides valuable insights for the development of new pharmaceutical agents (Iqbal et al., 2006).
Anticancer Research
Benzenesulfonamide derivatives have also been investigated for their anticancer properties. A series of novel 4-chloro-N-(4,5-dihydro-5-oxo-1-R2-1H-1,2,4-triazol-3-yl)-5-methyl-2-(R1-methylthio)benzenesulfonamide derivatives were synthesized and evaluated for in vitro antitumor activity. Some compounds exhibited remarkable activity against various human tumor cell lines, highlighting their potential as anticancer agents (Sławiński et al., 2012).
Enzyme Inhibition and Carbonic Anhydrase Inhibitors
Primary sulfonamide functionality in such compounds has been utilized to create a class of [1,4]oxazepine-based primary sulfonamides. These compounds exhibit strong inhibition of human carbonic anhydrases, which are therapeutically relevant for various conditions. This dual role of the primary sulfonamide group in enabling ring construction and acting as an enzyme prosthetic zinc-binding group is a significant area of research (Sapegin et al., 2018).
properties
IUPAC Name |
5-chloro-2-methyl-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O4S/c1-12-5-6-13(20)9-17(12)27(24,25)21-14-7-8-16-15(10-14)22(4)18(23)19(2,3)11-26-16/h5-10,21H,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFPJPVVEJRJSTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

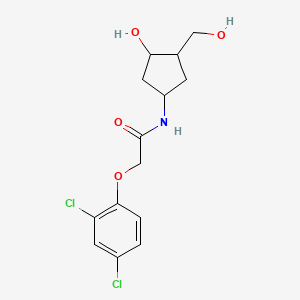
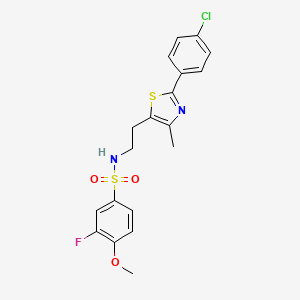
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-1-(2,5-difluorophenyl)methanesulfonamide](/img/structure/B2710412.png)

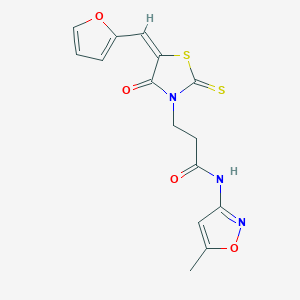
![N-[(4-chlorophenyl)methyl]-7-hydroxy-5-oxo-4H-thieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2710418.png)
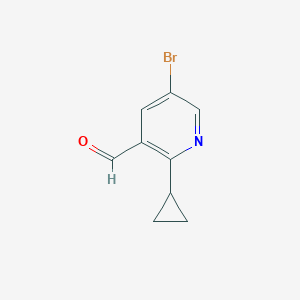
![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(3,4-dimethylphenoxy)ethanone](/img/structure/B2710423.png)
